molecular formula C12H7N3O B14882532 3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile

3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile

Cat. No.: B14882532
M. Wt: 209.20 g/mol
InChI Key: PMQKTFRBKRTBHX-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile is a heterocyclic compound that features a fused imidazo[1,5-a]pyridine ring system with a furan ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile typically involves cyclocondensation reactions. One common method involves the reaction of 2-aminopyridine with furan-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an acid catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile is unique due to the presence of both a furan ring and a nitrile group, which confer distinct chemical and biological properties. This makes it a versatile scaffold for the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C12H7N3O

Molecular Weight

209.20 g/mol

IUPAC Name

3-(furan-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile

InChI

InChI=1S/C12H7N3O/c13-8-9-10-4-1-2-6-15(10)12(14-9)11-5-3-7-16-11/h1-7H

InChI Key

PMQKTFRBKRTBHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C3=CC=CO3)C#N

Origin of Product

United States

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